Cas no 1778589-06-2 (ethyl 2-azaspiro4.7dodecane-4-carboxylate)

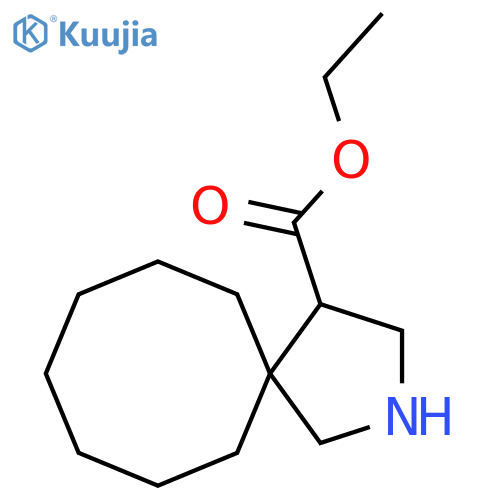

1778589-06-2 structure

商品名:ethyl 2-azaspiro4.7dodecane-4-carboxylate

ethyl 2-azaspiro4.7dodecane-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-azaspiro4.7dodecane-4-carboxylate

- EN300-1455551

- ethyl 2-azaspiro[4.7]dodecane-4-carboxylate

- 1778589-06-2

-

- インチ: 1S/C14H25NO2/c1-2-17-13(16)12-10-15-11-14(12)8-6-4-3-5-7-9-14/h12,15H,2-11H2,1H3

- InChIKey: PTWTYJQVCSVPDZ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1CNCC21CCCCCCC2)=O

計算された属性

- せいみつぶんしりょう: 239.188529040g/mol

- どういたいしつりょう: 239.188529040g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 38.3Ų

ethyl 2-azaspiro4.7dodecane-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1455551-1000mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 1000mg |

$914.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-10000mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 10000mg |

$3929.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-250mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 250mg |

$840.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-1.0g |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1455551-500mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 500mg |

$877.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-2500mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 2500mg |

$1791.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-50mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 50mg |

$768.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-5000mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 5000mg |

$2650.0 | 2023-09-29 | ||

| Enamine | EN300-1455551-100mg |

ethyl 2-azaspiro[4.7]dodecane-4-carboxylate |

1778589-06-2 | 100mg |

$804.0 | 2023-09-29 |

ethyl 2-azaspiro4.7dodecane-4-carboxylate 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

1778589-06-2 (ethyl 2-azaspiro4.7dodecane-4-carboxylate) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬